![molecular formula C8H16N2 B2754879 rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1487346-91-7](/img/structure/B2754879.png)
rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane
Overview
Description
“rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane” is a chemical compound with a molecular weight of 213.15 . It is a solid substance at room temperature . The IUPAC name for this compound is "(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride" .
Synthesis Analysis
The synthesis of similar bicyclo[3.3.1]nonane derivatives has been well investigated . For instance, the reaction of 1,3-dibromoadamantane with glycols in the presence of sodium glycolate can synthesize bicyclo[3.3.1]nonane derivatives .Molecular Structure Analysis
The InChI code for this compound is "1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)6-9-5-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1…/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.15 .Scientific Research Applications
Radioligand Development for PET Imaging
The synthesis and in vivo evaluation of a compound similar to "rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane," designed as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR), showcases the application in neuroimaging. The compound demonstrated the ability to cross the blood-brain barrier and specifically label neuronal α7-nAChRs, highlighting its utility in studying neurological functions and disorders (Gao et al., 2012).
Polymer Chemistry and Materials Science
Research into silylenes, closely related to the diazabicyclo[4.2.1]nonane structure, has led to the synthesis of new stable compounds with potential applications in materials science. These silylenes show unique reactivity and stability characteristics, making them interesting subjects for the development of new materials and catalysts (Tomasik et al., 2009).
Medicinal Chemistry: Ligands for Receptor Studies
A study explored the synthesis of bicyclic σ receptor ligands with cytotoxic activity, illustrating the chemical versatility and potential therapeutic applications of compounds within the same structural family as "rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane." These ligands showed high affinity for σ1 receptors and demonstrated significant cell growth inhibition in various human tumor cell lines, indicating their potential in cancer therapy research (Geiger et al., 2007).
Catalysis and Polymerization
The diazabicyclo[4.2.1]nonane scaffold has also been applied in catalysis, specifically in the selective polymerization of monomers to create novel polymeric materials. For example, one study described the Lewis pair catalyzed highly selective polymerization for the synthesis of AzCy(AB)xCyAz pentablock terpolymers, demonstrating the scaffold's utility in precisely controlling polymer structure and properties (Zhu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRPLOMLCUJBET-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CC[C@@H](C1)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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